N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine
Description
N-{[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a glycine-conjugated derivative of a pyrano-chromen acetic acid scaffold. The core pyrano[2,3-f]chromen system is substituted with methyl groups at positions 4 and 8, a ketone at position 2, and an oxygen-linked acetyl-glycine moiety at position 5.
Properties
Molecular Formula |
C19H21NO7 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H21NO7/c1-10-6-16(24)26-18-11-4-5-19(2,3)27-12(11)7-13(17(10)18)25-9-14(21)20-8-15(22)23/h6-7H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
HXRYGJUZOSGNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
A substituted resorcinol derivative reacts with a β-ketoester (e.g., dimedone or 4-hydroxycoumarin) under acidic or basic conditions to form an α,β-unsaturated carbonyl intermediate. For example:
This step typically achieves yields of 75–85% under reflux conditions.
Michael Addition and Cyclization
The intermediate undergoes Michael addition with a nucleophile (e.g., malononitrile) followed by intramolecular cyclization. A magnetite nano-catalyst like FeO@nano-almondshell/Si(CH)/2-(1-piperazinyl)ethylamine (FNASiPPEA) enhances reaction efficiency, enabling solvent-free conditions and yields >90%.
Introduction of the Oxyacetyl Side Chain
The oxyacetyl group is introduced at position 5 of the pyrano[2,3-f]chromen core via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
A hydroxyl group at position 5 reacts with bromoacetyl bromide in the presence of a base (e.g., KCO) in anhydrous DMF:
Yields range from 65% to 78% depending on the stoichiometry and reaction time.
Mitsunobu Reaction
Alternatively, the hydroxyl group couples with tert-butyl glycinate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF:
This method achieves higher regioselectivity (>95%) but requires costly reagents.
Coupling with Glycine
The bromoacetyl or protected glycine intermediate is coupled with glycine under standard peptide coupling conditions.
Amide Bond Formation
The bromoacetyl derivative reacts with glycine ethyl ester in the presence of Hünig’s base and HATU in DCM:
Crude products are purified via silica gel chromatography, yielding 60–70%.
Deprotection
The ethyl ester is hydrolyzed using LiOH in THF/water (1:1) at 0°C:
Deprotection proceeds quantitatively within 2 hours.
Optimization and Challenges
Catalytic Efficiency
The use of FNASiPPEA in the cyclization step reduces reaction time from 12 hours to 2 hours compared to traditional catalysts like piperidine.
Purification Challenges
The final product requires reverse-phase HPLC due to polar byproducts. Typical purity after HPLC exceeds 98%.
Comparative Data Tables
Table 1. Comparison of Cyclization Methods for Pyrano[2,3-f]chromen Core
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | 80 | 12 | 75 |
| FNASiPPEA | Solvent-free | 70 | 2 | 92 |
Table 2. Coupling Reagents for Glycine Attachment
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DCM | 70 |
| EDCl/DMAP | TEA | DMF | 58 |
Chemical Reactions Analysis
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the glycine moiety, where different substituents can be introduced.
Scientific Research Applications
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism by which N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine exerts its effects involves its interaction with specific molecular targets. The pyranochromen core can interact with enzymes and receptors, modulating their activity. The glycine moiety can facilitate binding to proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Structural Insights :
- Substitution at Position 5 : The target compound and its acetic acid analogue (CAS 888027-28-9) feature oxygen-linked functional groups at position 5, whereas methoxy-substituted derivatives (e.g., CAS 956569-49-6) replace this with a methoxy group, likely altering reactivity and intermolecular interactions .
- Propanoic acid derivatives (CAS 956569-52-1) may exhibit increased hydrophobic interactions due to their longer alkyl chain .
Physicochemical Properties
Biological Activity
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 384.4 g/mol. It contains a pyranochromenone moiety, which is significant in various biological activities.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the pyranochromenone structure is often linked to radical scavenging activities.
Antimicrobial Activity
Studies on related coumarin derivatives suggest potential antimicrobial effects. For example:
| Compound | Zone of Inhibition (mm) at 100 µg/ml |
|---|---|
| Compound A | 10 mm |
| Compound B | 12 mm |
| This compound | TBD |
Further investigation is required to establish the specific antimicrobial efficacy of this compound.
Cytotoxicity and Genotoxicity
A study on N-acetylglycine (NAGly), a related compound, reported no significant genotoxic effects in vitro or in vivo. Similar assessments for this compound are necessary to ensure safety for therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro assays indicate that compounds derived from the pyranochromenone structure can inhibit various enzymes involved in metabolic processes.
- Animal Studies : Animal studies involving related compounds have shown no significant adverse effects at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further exploration .
- Comparative Analysis : A comparative analysis with other coumarin derivatives shows that structural modifications can significantly alter biological activity. This highlights the importance of structure–activity relationships (SAR) in drug design.
Q & A
Q. What are the optimal synthetic routes for N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine?
The synthesis typically involves multi-step reactions, including coupling of the pyranochromene core with glycine derivatives. Key steps include:
- Esterification/Amidation : Use of coupling agents like 1H-tetrazole or carbodiimides for acetyl-glycine linkage formation under anhydrous conditions (e.g., CH₂Cl₂, dry pyridine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate with 0.5% triethylamine) and size-exclusion chromatography (methanol) to isolate intermediates and final products .
- Yield Optimization : Control reaction time (4–6 hours) and stoichiometry (e.g., 1.5 equivalents of phosphoramidite reagents) to minimize side products .
Q. How is the structural integrity of this compound validated?
- X-ray Crystallography : Employ SHELX-97 or SHELXL for single-crystal refinement to confirm bond lengths, angles, and stereochemistry. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
- Spectroscopy : ¹H/¹³C NMR (δ 1.2–4.0 ppm for methyl groups, δ 5.0–6.5 ppm for chromene protons) and HRMS (e.g., [M+H⁺] calculated for C₂₁H₂₅NO₈: 420.1654) .
Q. What solvents and conditions are suitable for solubility studies?
- Polar Solvents : DMSO or methanol (due to the glycine moiety’s hydrophilicity).
- Non-Polar Systems : Limited solubility in hexane; use co-solvents (e.g., DCM:MeOH 9:1) for kinetic studies.
- pH-Dependent Solubility : Test in buffered solutions (pH 2–10) to assess ionization of the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., chromene’s α,β-unsaturated ketone).
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina .
- Reaction Mechanism Insights : Analyze transition states for nucleophilic attacks on the acetyl-glycine moiety .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed glycine or pyranochromene fragments) that may confound assays .
- Control Experiments : Include structurally analogous compounds (e.g., furan/thiophene derivatives) to isolate the role of the chromene core .
Q. How do crystallization conditions impact polymorph formation?
- Screening : Test solvent combinations (e.g., EtOAc/hexane vs. acetone/water) and cooling rates (0.1–5°C/min).
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., H-bonding vs. van der Waals) between polymorphs using CrystalExplorer .
- Stability Studies : Monitor phase transitions via DSC (heating rate 10°C/min, N₂ atmosphere) .
Q. What methods improve enantiomeric purity for chiral derivatives?
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 85:15, 1 mL/min) to resolve enantiomers.
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during glycine coupling .
- Circular Dichroism : Validate optical purity by comparing experimental and calculated CD spectra .
Methodological Considerations
- Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with crystallographic results, re-examine solution-phase conformers via variable-temperature NMR .
- Scale-Up Challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale synthesis to reduce solvent waste .
- Data Reproducibility : Document reaction atmosphere (N₂/Ar), moisture levels (<50 ppm H₂O), and glassware pre-treatment (silanization) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
